tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate is a chemical compound with significant relevance in organic chemistry and medicinal applications. Its IUPAC name reflects its complex structure, which includes a tert-butyl group and an isoindole framework. The compound is classified as a carbamate, which is a derivative of carbamic acid, characterized by the presence of the -NH(C=O)O- functional group.
This compound can be sourced from various chemical suppliers, including specialized chemical manufacturers and research institutions. It is cataloged under CAS number 181141-43-5 and has a molecular formula of C13H24N2O2, indicating it contains 13 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .
tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate is classified under organic compounds, specifically within the categories of amides and carbamates. Its structural features categorize it as a bicyclic compound due to the isoindole moiety.
The synthesis of tert-butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate typically involves multi-step organic reactions. One common approach includes the reaction of an appropriate isoindole derivative with tert-butyl carbamate under controlled conditions to ensure selectivity for the desired stereoisomer.
Key steps in the synthesis may include:
The molecular structure of tert-butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate features a bicyclic isoindole system fused with a saturated octahydro structure. The stereochemistry is crucial for its biological activity, particularly at the 3a and 7a positions.
tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate can participate in various chemical reactions typical of carbamates, including hydrolysis, nucleophilic substitutions, and rearrangements under acidic or basic conditions.
In hydrolysis reactions, for instance, the carbamate can convert into the corresponding amine and carbonic acid derivatives when treated with water or aqueous bases. Such transformations are essential for studying the compound's stability and reactivity profile in biological systems .
The mechanism of action for tert-butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate largely depends on its interactions with biological targets. As a potential pharmacological agent, it may act on specific receptors or enzymes involved in signaling pathways.
Research indicates that compounds with similar structures can inhibit pathways like Janus kinase signaling, which is relevant in various diseases including cancer and autoimmune disorders . Understanding its precise mechanism requires further experimental validation through biochemical assays.
The compound appears as a white to off-white powder at room temperature. It is typically stable under normal laboratory conditions but should be stored away from moisture and strong oxidizing agents.
Key chemical properties include:
tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate finds applications primarily in medicinal chemistry as a building block for developing biologically active compounds. Its structural features make it suitable for synthesizing derivatives aimed at targeting specific biological pathways.
Potential applications include:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its importance in advancing therapeutic strategies against complex diseases .
The synthesis of rel-tert-butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate (CAS 250275-07-1; C₁₃H₂₄N₂O₂) relies on strategic routes to construct its fused bicyclic framework. Traditional approaches typically begin with the catalytic hydrogenation of readily available aromatic precursors like isoindole derivatives. For example, PtO₂-catalyzed hydrogenation under high-pressure conditions (50–100 psi H₂) yields the saturated octahydroisoindole core, though this method suffers from moderate diastereoselectivity (∼60% de) and requires extensive chromatographic purification [1] [3].
Novel methodologies emphasize enantioselective desymmetrization and transition-metal catalysis. As demonstrated in Patent WO2019051469, a Pd-catalyzed asymmetric reductive amination of cyclic diketones enables direct access to the (3aR,7aS)-configured amine precursor with 85–90% enantiomeric excess (ee). This route bypasses the need for resolution and reduces steps from 6–7 to 3–4 [7] [10]. Microwave-assisted ring-closing metathesis (RCM) using Grubbs II catalysts further accelerates the formation of the bicyclic system, completing cyclization in <30 minutes at 100°C compared to 12–24 hours thermally [7].
Table 1: Comparison of Synthetic Routes for Bicyclic Amine Precursor
Method | Catalyst/Conditions | Yield (%) | Diastereoselectivity | Key Limitation |
---|---|---|---|---|
Catalytic Hydrogenation | PtO₂, 50 psi H₂, EtOAc | 65–75 | ∼60% de | Low stereocontrol |
Reductive Amination | Pd-(R)-BINAP, HCO₂NH₄, MeOH | 82 | 88% ee | Catalyst cost |
RCM | Grubbs II, MW, 100°C | 78 | N/A | Requires pre-functionalized diene |
Achieving the thermodynamically stable (3aR,7aS) configuration necessitates precise stereochemical control. Chiral resolution remains widely used, where racemic octahydroisoindole (CAS 1470-99-1) is treated with diastereomerically pure resolving agents (e.g., (1S)-(–)-camphorsulfonic acid). This forms crystalline diastereomeric salts separable by fractional crystallization, yielding the desired isomer with >99% de after three recrystallizations [3] [9]. However, this process sacrifices 45–50% of the undesired isomer, impacting atom economy.
Asymmetric synthesis leverages chiral auxiliaries or catalysts. The Ellman sulfinimine methodology installs the amine stereocenter via diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines, achieving up to 94% de. Alternatively, enzymatic desymmetrization using immobilized lipases (e.g., CAL-B) selectively acylates one enantiomer of a meso-diol intermediate, enabling subsequent stereoretentive cyclization [10].
Computational modeling (DFT) reveals that the (3aR,7aS) isomer’s stability arises from minimized 1,3-diaxial interactions in the chair conformation, with an energy difference of ∼2.3 kcal/mol favoring this configuration over (3aR,7aR) [5].
Table 2: Stereocontrol Methods for (3aR,7aS) Configuration
Strategy | Conditions/Reagents | Stereoselectivity | Throughput Efficiency |
---|---|---|---|
Diastereomeric Salt Formation | (1S)-(−)-Camphorsulfonic acid, EtOH/H₂O | >99% de (after recrystallization) | Low (50% yield loss) |
Sulfinimine Addition | (R)-t-BuSO(═NH), Ti(OEt)₄, Grignard reagent | 94% de | Medium |
Enzymatic Desymmetrization | CAL-B, vinyl acetate, THF | 90% ee | High |
Coupling the (3aR,7aS)-octahydroisoindole with di-tert-butyl dicarbonate (Boc₂O) demands precision to avoid N-deprotection or epimerization. Schotten-Baumann conditions (Boc₂O, 10% aq. Na₂CO₃, CH₂Cl₂, 0°C) provide excellent regioselectivity for the secondary amine, with yields >95% at gram scale. Crucially, maintaining pH > 8.5 prevents carbamate hydrolysis, while temperatures <10°C inhibit racemization [6] [9].
Solvent effects significantly impact reaction kinetics. Polar aprotic solvents like THF accelerate coupling (complete in 15 minutes) but risk solvolysis byproducts. Non-polar solvents (toluene) necessitate catalysts like DMAP, increasing cost. A hybrid approach using 2-MeTHF/H₂O (9:1) balances reactivity and sustainability, achieving 98% conversion without catalysts [10].
Microwave assistance (100 W, 60°C) reduces coupling times from 6 hours to 10 minutes while suppressing dimeric impurities (<0.5%). This is critical for acid-sensitive substrates where prolonged exposure to Boc₂O promotes degradation [7].
Scalable synthesis of the (3aR,7aS)-octahydroisoindole precursor faces three key bottlenecks:
Continuous-flow hydrogenation using packed-bed reactors (Pd/C, 70 bar H₂, 80°C) resolves mass-transfer limitations, achieving 92% conversion with 99.5% purity at kilogram scale. This bypasses batch-related fouling issues and reduces catalyst loading by 40% [7] [10].
Table 3: Solutions for Scalability Challenges
Challenge | Conventional Approach | Optimized Solution | Scale Achieved |
---|---|---|---|
Purification | Silica gel chromatography | Azeotropic distillation + crystallization | 5 kg/batch |
High Viscosity | Dilute reactions (0.5 M) | 20% w/v tert-butanol in heptane | 50 L reactor |
Amine Oxidation | Cold storage (2–8°C) | In situ HCl salt formation | 100 kg |
Catalyst Inefficiency | Batch hydrogenation (10% Pd/C) | Continuous-flow reactor | 200 kg/month |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7